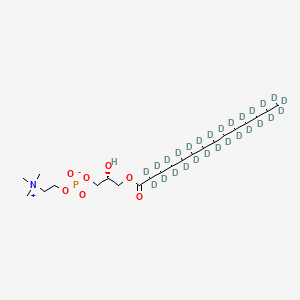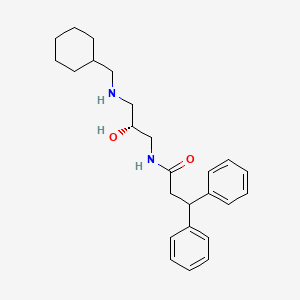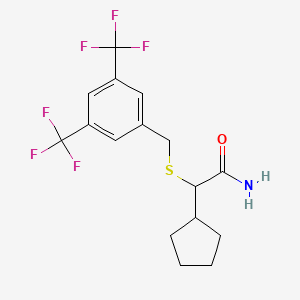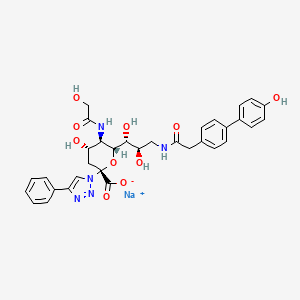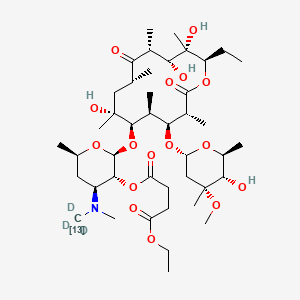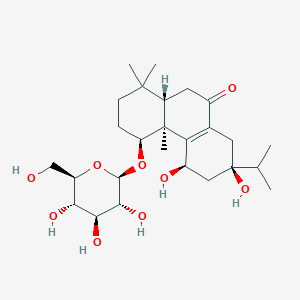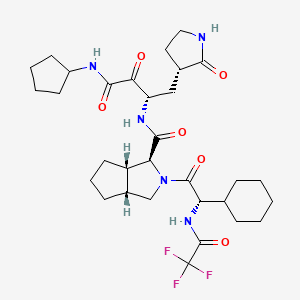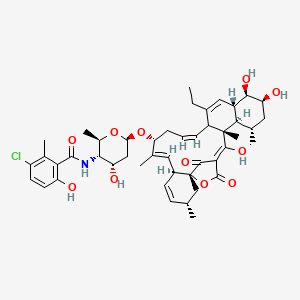
Wychimicin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Wychimicin C is primarily isolated from the culture broth of Actinocrispum wychmicini strain MI503-AF4 . The synthetic routes and reaction conditions for this compound are not extensively documented, as it is typically obtained through natural extraction from the actinomycete . Industrial production methods would likely involve large-scale fermentation and extraction processes to obtain the compound in significant quantities .
Chemical Reactions Analysis
Wychimicin C undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Wychimicin C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique structure and reactivity . In biology and medicine, it is investigated for its potent antibacterial properties, especially against methicillin-resistant Staphylococcus aureus and Enterococcus faecalis/faecium .
Mechanism of Action
The mechanism of action of Wychimicin C involves its interaction with bacterial cell targets, leading to the inhibition of essential bacterial processes . The molecular targets and pathways involved in its antibacterial activity are not fully elucidated but are believed to involve disruption of cell wall synthesis and other critical bacterial functions .
Comparison with Similar Compounds
Similar compounds include other members of the wychimicin family, such as Wychimicin A, B, and D . These compounds share structural similarities but may differ in their specific antibacterial activities and mechanisms of action . Wychimicin C is unique due to its potent activity against methicillin-resistant Staphylococcus aureus and Enterococcus faecalis/faecium .
Properties
Molecular Formula |
C46H58ClNO11 |
|---|---|
Molecular Weight |
836.4 g/mol |
IUPAC Name |
3-chloro-N-[(2R,3S,4S,6R)-6-[[(1R,3S,6S,7E,9R,11E,16S,17R,18S,20S,21R,22S,23Z)-14-ethyl-17,18,23-trihydroxy-3,8,20,22-tetramethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide |
InChI |
InChI=1S/C46H58ClNO11/c1-8-26-18-28-38(23(4)17-33(51)40(28)52)45(7)29(26)10-9-11-34(22(3)16-27-13-12-21(2)20-46(27)42(54)37(41(45)53)44(56)59-46)58-35-19-32(50)39(25(6)57-35)48-43(55)36-24(5)30(47)14-15-31(36)49/h9-10,12-16,18,21,23,25,27-29,32-35,38-40,49-53H,8,11,17,19-20H2,1-7H3,(H,48,55)/b10-9+,22-16+,41-37-/t21-,23+,25-,27+,28+,29?,32+,33+,34-,35+,38-,39-,40-,45-,46-/m1/s1 |
InChI Key |
IVEKQRBIUFGUSE-RZSWSVIESA-N |
Isomeric SMILES |
CCC1=C[C@H]2[C@@H]([C@H](C[C@@H]([C@@H]2O)O)C)[C@]/3(C1/C=C/C[C@H](/C(=C/[C@@H]4C=C[C@H](C[C@]45C(=O)/C(=C3/O)/C(=O)O5)C)/C)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)O)C |
Canonical SMILES |
CCC1=CC2C(C(CC(C2O)O)C)C3(C1C=CCC(C(=CC4C=CC(CC45C(=O)C(=C3O)C(=O)O5)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)
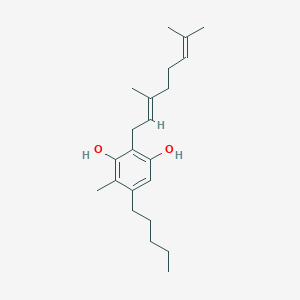
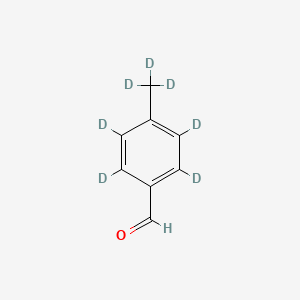
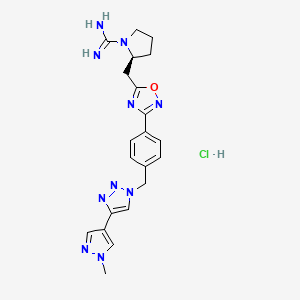
![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
